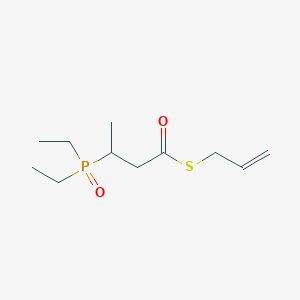
S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate is a chemical compound with the molecular formula C11H21O2PS. It is known for its unique structure, which includes a phosphoryl group and a butanethioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate typically involves the reaction of prop-2-en-1-yl alcohol with diethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then reacted with butanethioic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanethioate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphoryl group plays a crucial role in these interactions, as it can form strong bonds with amino acid residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate: Similar structure but with a butanoate moiety instead of butanethioate.
S-Prop-2-en-1-yl 3-(diethylphosphoryl)propanoate: Similar structure but with a propanoate moiety.
Uniqueness
S-Prop-2-en-1-yl 3-(diethylphosphoryl)butanethioate is unique due to the presence of the butanethioate moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific scientific research applications where these properties are desired.
Properties
CAS No. |
64809-81-0 |
|---|---|
Molecular Formula |
C11H21O2PS |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
S-prop-2-enyl 3-diethylphosphorylbutanethioate |
InChI |
InChI=1S/C11H21O2PS/c1-5-8-15-11(12)9-10(4)14(13,6-2)7-3/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
KSRYMPKEDUYJON-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C(C)CC(=O)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















